Methyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine-4-carboxylate
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Overview
Description
Methyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine-4-carboxylate is a complex organic compound featuring a piperidine ring substituted with a trifluoromethoxyphenylsulfonyl group and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine-4-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethoxyphenylsulfonyl Group: This step involves the reaction of the piperidine derivative with 4-(trifluoromethoxy)benzenesulfonyl chloride under suitable conditions, such as the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of Methyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine-4-carboxylate involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The sulfonyl group can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
Trifluoromethylpyridines: Compounds with similar trifluoromethyl groups, used in agrochemicals and pharmaceuticals.
Uniqueness
Methyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine-4-carboxylate is unique due to the combination of its piperidine ring, trifluoromethoxyphenylsulfonyl group, and methyl ester, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H16F3NO5S |
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Molecular Weight |
367.34 g/mol |
IUPAC Name |
methyl 1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C14H16F3NO5S/c1-22-13(19)10-6-8-18(9-7-10)24(20,21)12-4-2-11(3-5-12)23-14(15,16)17/h2-5,10H,6-9H2,1H3 |
InChI Key |
USKVHDWAUOBXNI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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